![molecular formula C17H16BrN5O2 B2965582 6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-21-8](/img/structure/B2965582.png)

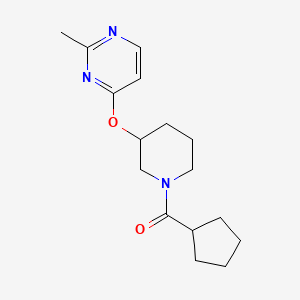

6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antibacterial and Antimicrobial Applications

Imidazole derivatives, including the compound , have been studied for their potential antibacterial and antimicrobial properties. These compounds can interfere with the synthesis of nucleic acids and proteins in bacteria, leading to their death . This makes them valuable candidates for developing new antibiotics, especially in the face of increasing antibiotic resistance.

Antitumor and Anticancer Research

The structural motif of imidazole is present in many compounds that exhibit antitumor activity. Research has shown that certain imidazole derivatives can inhibit the growth of tumor cells by interfering with cell division and inducing apoptosis . This compound’s potential efficacy in oncology could be a significant area of study, particularly in the development of novel chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases . They can modulate the body’s inflammatory response and have been explored for their analgesic effects, providing pain relief without the side effects associated with traditional anti-inflammatory drugs.

Antiviral Research

The compound’s imidazole core is structurally similar to purine bases, which are fundamental components of nucleic acids. This similarity allows imidazole derivatives to mimic these bases and potentially inhibit viral replication by interfering with nucleic acid synthesis . This application is particularly relevant in the search for treatments against various viral infections.

Neuropharmacology

In neuropharmacology, imidazole derivatives have been investigated for their effects on the central nervous system. They can influence neurotransmitter release and uptake, which may be beneficial in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. For instance, they can inhibit enzymes like cytochrome P450, which are involved in drug metabolism, or enzymes that play a role in the biosynthesis of cholesterol and other lipids . This property is crucial for the development of drugs that target specific enzymes implicated in diseases.

Antioxidant Properties

Research has indicated that some imidazole derivatives exhibit antioxidant properties, protecting cells from oxidative stress-induced damage . This can be particularly useful in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain neurodegenerative disorders.

Molecular Biology Research

In molecular biology, the compound’s ability to interact with DNA and RNA could be harnessed to study gene expression and regulation. It could also be used in the design of molecular probes or as a building block for synthesizing nucleotide analogs for research purposes .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . There is a great importance of heterocyclic ring-containing drugs , and there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name |

6-[(4-bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAILLXLZLAXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)Br)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)

![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)